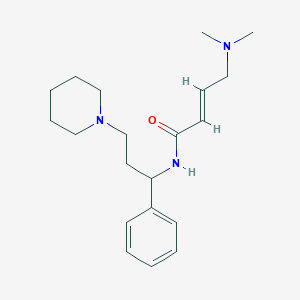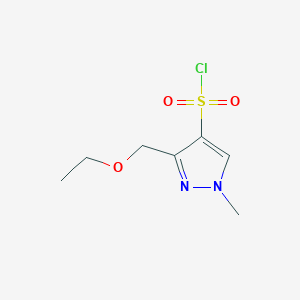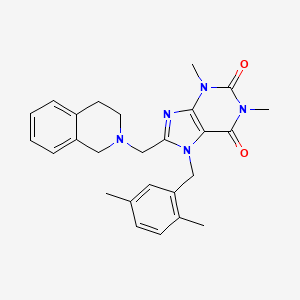![molecular formula C21H39BN2O3Si B3013866 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1257997-17-3](/img/structure/B3013866.png)
1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a complex molecule that appears to be a derivative of a substituted cyclohexane ring with additional functional groups attached. This molecule includes a tert-butyldimethylsilyl ether moiety, a tetramethyl dioxaborolane group, and a pyrazole ring. The presence of these groups suggests that the compound could be of interest in synthetic organic chemistry, particularly in the synthesis of optically active molecules or as a potential intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, an optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone has been synthesized starting from a bis(benzyloxy) epoxy butane precursor. This compound serves as a chiral building block for the preparation of substituted cyclohexane rings, reacting with excellent stereoselectivity with organocopper reagents . Although the exact synthesis of the compound is not detailed, the methodologies used for similar structures could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, X-ray diffraction has been employed to determine the crystal structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Density functional theory (DFT) calculations have been performed to calculate the molecular structure, and the results are consistent with the experimental data . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The literature does not provide specific details on the chemical reactions involving the exact compound of interest. However, the related compounds have shown reactivity that could be indicative of the behavior of the compound . For example, the chiral building block mentioned earlier reacts with organocopper reagents, which could suggest that the compound may also participate in similar reactions, potentially with stereoselective outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided literature. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the known behavior of tert-butyl and dioxaborolane groups. For example, tert-butyl groups are known to impart steric bulk and can influence the solubility and crystallization of compounds . The dioxaborolane moiety is often used in Suzuki coupling reactions, which could suggest potential reactivity in cross-coupling chemistry .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Processes : Research has explored the synthesis of compounds related to 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For instance, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole using a raw substitute material has been described (Liao, Liu, Wang, & Zhou, 2022).
- Characterization Techniques : Advanced spectroscopic and crystallographic techniques, such as FT-IR, NMR, MS spectroscopy, and X-ray diffraction, are used to confirm the molecular structures of these compounds (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Application in Compound Synthesis
- Biologically Active Compounds : These compounds serve as important intermediates in the synthesis of various biologically active compounds, such as crizotinib, highlighting their significance in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Molecular Structure and Electronic Properties
- DFT Studies : Density Functional Theory (DFT) is employed to calculate the molecular structure and electronic properties of these compounds, providing insights into their molecular characteristics and conformations (Yang et al., 2021).
Catalytic Applications
- Catalysis in Organic Reactions : These compounds may also find applications in catalysis, as seen in related research on compounds like tert-butyl hydroperoxide for olefin epoxidation (Pereira, Balula, Paz, Valente, Pillinger, Klinowski, & Gonçalves, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl-dimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39BN2O3Si/c1-19(2,3)28(8,9)25-18-12-10-17(11-13-18)24-15-16(14-23-24)22-26-20(4,5)21(6,7)27-22/h14-15,17-18H,10-13H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMPDRWZDGUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BN2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)
![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)
![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)